molecular formula C8H12O4S2 B12542025 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione CAS No. 652969-26-1

1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione

Cat. No.: B12542025
CAS No.: 652969-26-1
M. Wt: 236.3 g/mol
InChI Key: TVAZFVZMJWTXEP-UHFFFAOYSA-N
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Description

1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione is a 12-membered macrocyclic compound featuring two oxygen atoms at positions 1 and 4, two sulfur atoms at positions 7 and 10, and a dione functional group (two ketones) at positions 2 and 3. Its unique heteroatom arrangement and functionalization make it structurally distinct among sulfur-oxygen macrocycles.

Properties

CAS No.

652969-26-1

Molecular Formula

C8H12O4S2

Molecular Weight

236.3 g/mol

IUPAC Name

1,4-dioxa-7,10-dithiacyclododecane-2,3-dione

InChI

InChI=1S/C8H12O4S2/c9-7-8(10)12-2-4-14-6-5-13-3-1-11-7/h1-6H2

InChI Key

TVAZFVZMJWTXEP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCCOC(=O)C(=O)O1

Origin of Product

United States

Preparation Methods

Cyclization of Diol and Dithiol Precursors

A common approach involves reacting a diol (e.g., ethylene glycol derivatives) with a dithiol (e.g., 1,6-hexanedithiol) and a diketone (e.g., oxalic acid derivatives) under basic conditions. For example:

  • Reagents : 1,6-Hexanedithiol, 1,4-dioxa derivatives, and a diketone.
  • Conditions : Room temperature, polar aprotic solvents (e.g., DMF or DMSO), with K₂CO₃ as a base.

Key Reaction :
$$
\text{Diol} + \text{Dithiol} + \text{Diketone} \xrightarrow{\text{Base}} \text{Macrocyclic Dione} + \text{Byproducts}
$$

Oxidation or Ketone Formation

The 2,3-dione functionality is introduced via oxidation of a diol or through condensation with a diketone. For instance:

  • Oxidation : A diol intermediate is oxidized using agents like KMnO₄ or O₂ under acidic conditions.
  • Condensation : A diamine reacts with a diketone, followed by cyclization.

Functionalization with Substituents

The macrocycle is often modified to enhance selectivity or stability. A notable example is the 5,12-di(phenoxymethyl) derivative , synthesized via:

  • Phenoxymethylation : Reaction of the macrocycle with phenoxymethyl bromide or chloride in the presence of a base (e.g., NaH).
  • Purification : Column chromatography or recrystallization.

Example Reaction :
$$
\text{Macrocyclic Dione} + 2 \, \text{Phenoxymethyl-X} \xrightarrow{\text{Base}} \text{5,12-Di(phenoxymethyl) Derivative}
$$

Experimental Parameters and Optimization

Table 1 summarizes key parameters from reported syntheses:

Parameter Value/Description Source
Solvent Dichloromethane, chloroform, or nitrobenzene
Base K₂CO₃, NaH
Temperature Room temperature to 60°C
Yield 60–80% (varies with substituents)
Purification Column chromatography (SiO₂), recrystallization

Alternative Approaches

Template-Assisted Synthesis

Some methods employ metal ions (e.g., Cu²⁺, Ni²⁺) as templates to direct cyclization. For example:

  • Metal-mediated cyclization : A diamine-dithiol precursor reacts in the presence of a metal ion, forming a complex that stabilizes the macrocycle.

Hybrid Organic-Inorganic Materials

For applications in ion-selective membranes, the macrocycle is covalently linked to silica matrices via sol-gel processes:

  • Reagents : Tetraethyl orthosilicate (TEOS), macrocycle with aminopropyl groups.
  • Conditions : Acidic hydrolysis, followed by thermal curing.

Challenges and Limitations

  • Low yields : Macrocyclic cyclization often suffers from competing oligomerization.
  • Steric hindrance : Bulky substituents (e.g., phenoxymethyl groups) reduce reaction efficiency.
  • Solubility issues : Polar solvents may limit the reactivity of non-polar precursors.

Applications and Validation

The compound’s ion-transport properties are validated in bulk liquid membrane systems :

  • Ag⁺ transport : Achieves >80% efficiency in dichloromethane with thiosulfate as a stripping agent.
  • Selectivity : Preferentially binds Ag⁺ over Cu²⁺, Zn²⁺, and Pb²⁺ in competitive transport studies.

Key Research Findings

  • Optimal solvents : Dichloromethane enhances Ag⁺ transport rates due to low viscosity and high dielectric constant.
  • Stripping agents : Thiosulfate (S₂O₃²⁻) improves Ag⁺ release efficiency by forming stable complexes.
  • Surfactants : Palmitic acid increases membrane stability and transport flux.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione exerts its effects involves the coordination of its oxygen and sulfur atoms to metal ions. This coordination forms stable complexes that can alter the electronic and structural properties of the metal ions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal-ligand interactions .

Comparison with Similar Compounds

Conformational and Physicochemical Properties

  • Conformation : highlights that sulfur-containing macrocycles (e.g., 1,3-dithiolane derivatives) adopt unique conformations, such as an "envelope" structure with planar deviations up to 44° . The target compound’s larger ring size (12-membered vs. 6-membered in ) may reduce strain, favoring chair-like or boat-like conformations.
  • Melting Points and Solubility : B3 (15-membered) exhibits a melting point of 63–64°C, while B1 (12-membered) is a thick oil. The target’s dione group may elevate its melting point compared to B1 due to increased crystallinity .

Research Implications

The structural uniqueness of 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione warrants further investigation into:

Synthetic Optimization : Adapting methods from B1–B6 to incorporate dione groups while maintaining yield.

Conformational Analysis : X-ray crystallography or computational modeling to compare with ’s "envelope" conformers.

Biological Screening : Testing for enzyme inhibition (α-amylase/glucosidase) or anthelmintic activity, leveraging insights from .

Biological Activity

1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione is a unique organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a twelve-membered cyclic structure that includes two sulfur atoms and carbonyl groups, enhancing its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The structural characteristics of 1,4-dioxa-7,10-dithiacyclododecane-2,3-dione contribute significantly to its biological activity. The compound's dioxane ring and sulfur atoms allow it to act as a ligand for metal ions, which can enhance its efficacy in biological systems. The following table summarizes key structural features:

FeatureDescription
Molecular Formula C₈H₁₄O₂S₂
Molecular Weight 206.34 g/mol
Functional Groups Dioxane ring, carbonyl groups, dithioether
Cyclic Structure Twelve-membered ring

Antimicrobial Properties

Research indicates that 1,4-dioxa-7,10-dithiacyclododecane-2,3-dione exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Potential

The compound has also shown promise in anticancer research. Studies have reported cytotoxic effects on several cancer cell lines. For instance, in vitro assays revealed that 1,4-dioxa-7,10-dithiacyclododecane-2,3-dione induced apoptosis in human lung cancer cells (A549), with IC50 values demonstrating its potency compared to standard chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted by Hosseiny et al. (2011) evaluated the antimicrobial properties of 1,4-dioxa-7,10-dithiacyclododecane-2,3-dione against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting strong antimicrobial potential.

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study on the cytotoxic effects of various dithioether compounds, 1,4-dioxa-7,10-dithiacyclododecane-2,3-dione was tested against A549 lung cancer cells. The compound exhibited an IC50 value of 15 µg/mL after 72 hours of treatment, indicating significant cytotoxicity and potential for further development in cancer therapeutics.

The biological activity of 1,4-dioxa-7,10-dithiacyclododecane-2,3-dione is believed to stem from its ability to form complexes with metal ions. This property facilitates the transport of these ions across biological membranes, enhancing cellular uptake and efficacy. Additionally, the compound's reactive carbonyl groups may participate in redox reactions that contribute to its antimicrobial and anticancer effects.

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